molecular formula C8H6BrFN2O3S B14804807 3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B14804807
M. Wt: 309.11 g/mol
InChI Key: DAEADNFBXOQJRW-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-Bromo-8-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

  • 3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
  • 3-Bromo-8-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxy groups, which contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C8H6BrFN2O3S

Molecular Weight

309.11 g/mol

IUPAC Name

3-bromo-8-fluoro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H6BrFN2O3S/c1-15-5-3-2-4(10)7-6(5)11-8(9)12-16(7,13)14/h2-3H,1H3,(H,11,12)

InChI Key

DAEADNFBXOQJRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)F)S(=O)(=O)N=C(N2)Br

Origin of Product

United States

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